molecular formula C22H27ClN2O3S B11346393 1-[(2-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

Cat. No.: B11346393
M. Wt: 435.0 g/mol
InChI Key: VYONJOBTBZYBTQ-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a carboxamide group, and sulfonyl and chlorophenyl substituents

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with methanesulfonyl chloride to form 2-chlorophenylmethanesulfonyl chloride . This intermediate is then reacted with 2,4,6-trimethylaniline to form the corresponding sulfonamide. Finally, the sulfonamide is coupled with piperidine-4-carboxylic acid under appropriate conditions to yield the target compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar compounds include other sulfonyl and carboxamide derivatives with piperidine rings. Examples include:

The uniqueness of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O3S/c1-15-12-16(2)21(17(3)13-15)24-22(26)18-8-10-25(11-9-18)29(27,28)14-19-6-4-5-7-20(19)23/h4-7,12-13,18H,8-11,14H2,1-3H3,(H,24,26)

InChI Key

VYONJOBTBZYBTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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